molecular formula C15H24N2O3 B2950303 N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide CAS No. 2361724-67-4

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Cat. No. B2950303
CAS RN: 2361724-67-4
M. Wt: 280.368
InChI Key: DVCLIMVJZWDSNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has been shown to have potential as a therapeutic agent in the treatment of cancer, specifically targeting cancer cells that are dependent on ribosome biogenesis for survival.

Mechanism of Action

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide works by inhibiting RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). This leads to a reduction in ribosome biogenesis and protein synthesis, ultimately leading to cancer cell death. N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to selectively target cancer cells that are dependent on ribosome biogenesis, while sparing normal cells.
Biochemical and Physiological Effects:
N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been shown to have a number of biochemical and physiological effects, including inhibition of rRNA synthesis, reduction in ribosome biogenesis, and induction of DNA damage response pathways. It has also been shown to activate the p53 tumor suppressor pathway, leading to cancer cell death.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide is its specificity for cancer cells that are dependent on ribosome biogenesis, making it a potential targeted therapy option. However, its mechanism of action may also lead to potential toxicity in normal cells that are dependent on rRNA synthesis. Additionally, N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has limited solubility in water, which may affect its efficacy in in vivo studies.

Future Directions

Future research on N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide should focus on its potential as a combination therapy option with other chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosing and administration schedule for N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide in clinical trials. Other potential future directions include the development of more potent and selective inhibitors of RNA polymerase I transcription, as well as the identification of biomarkers that can predict response to N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide therapy.

Synthesis Methods

The synthesis of N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide involves several steps, including the condensation of 3-cyclobutylmorpholine-4-carboxylic acid with ethyl 2-bromo-2-propenoate, followed by reduction and coupling with N-ethyl-N-(3-dimethylaminopropyl)carbodiimide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has been studied extensively in preclinical models of cancer, showing promising results in inhibiting tumor growth and inducing cancer cell death. It has been shown to be effective in targeting cancer cells that are dependent on ribosome biogenesis, which is a hallmark of many cancer types. N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy option.

properties

IUPAC Name

N-[2-(3-cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-3-14(18)16(4-2)10-15(19)17-8-9-20-11-13(17)12-6-5-7-12/h3,12-13H,1,4-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCLIMVJZWDSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)N1CCOCC1C2CCC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-Cyclobutylmorpholin-4-yl)-2-oxoethyl]-N-ethylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.